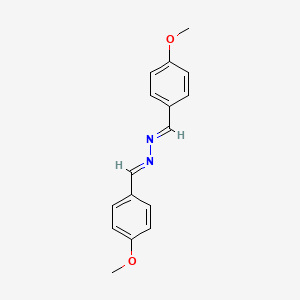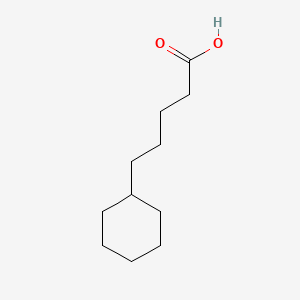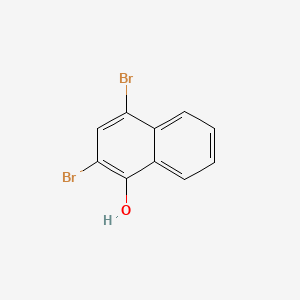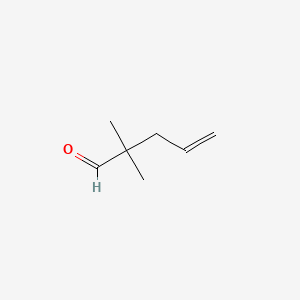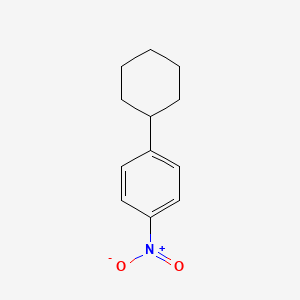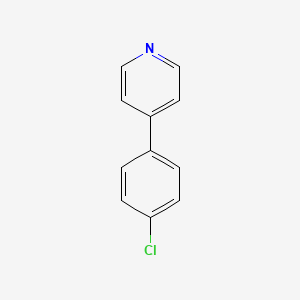
4-(4-Chlorophenyl)pyridine
Übersicht
Beschreibung
“4-(4-Chlorophenyl)pyridine” is a chemical compound with the CAS Number: 5957-96-0 . It has a molecular weight of 189.64 and a linear formula of C11H8ClN . It is a solid at room temperature .
Synthesis Analysis
While specific synthesis methods for “4-(4-Chlorophenyl)pyridine” were not found in the search results, a related compound, “2,4,6-tris(4-chlorophenyl)pyridine”, was synthesized in an efficient and rapid procedure under mild reaction conditions .
Physical And Chemical Properties Analysis
“4-(4-Chlorophenyl)pyridine” is a solid at room temperature . It has a density of 1.2±0.1 g/cm³ and a boiling point of 297.6±15.0 °C at 760 mmHg . Its vapor pressure is 0.0±0.6 mmHg at 25°C .
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- 1-Acetyl-2-r,6-c-bis(4-chlorophenyl)-3-methyl-1,2,5,6-tetrahydropyridin-4-yl acetate : This study focuses on the crystal structure of a compound closely related to 4-(4-Chlorophenyl)pyridine. The crystal structure is stabilized by intermolecular C—H⋯O interactions, which is a significant aspect of its molecular geometry (Vimalraj & Pandiarajan, 2010).
Organic Synthesis and Chemical Properties
- Photoinduced direct 4-pyridination of C(sp3)–H Bonds : This research demonstrates a methodology for the direct substitution of hydrogen in C(sp3)–H bonds by 4-pyridine, a process which is highly chemoselective and efficient for creating biologically active molecules (Hoshikawa & Inoue, 2013).
- Improving the activity in hydrodechlorination of Pd/C catalysts : This study investigates the effect of N-doping of activated carbon support on the catalytic activity of Pd catalysts in the aqueous phase hydrodechlorination reaction, using 4-chlorophenol as a model compound (Ruiz-Garcia et al., 2020).
Biological Applications and Antimicrobial Activity
- Synthesis, Spectral Studies Antibacterial and Antifungal Activity : This paper presents the synthesis of new compounds with a pyridine nucleus, including derivatives of 4-chlorophenyl, and their evaluated biological activity against various bacteria and fungi (Bhuva et al., 2015).
Computational Analysis and Theoretical Studies
- A first principles study of electronic, optical, nonlinear optical properties : This research provides a computational analysis of a novel chalcone derivative, including properties relevant to nonlinear optics, which can be useful in optoelectronic device fabrications (Shkir et al., 2018).
Environmental and Green Chemistry
- Whole-cell biocatalytic synthesis : The study explores a green and efficient method to synthesize S-(4-chlorophenyl)-(pyridin-2-yl) methanol using a microreaction system, highlighting the potential of environmentally friendly synthesis approaches (Chen et al., 2021).
Safety And Hazards
“4-(4-Chlorophenyl)pyridine” is classified as a hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQOPXNLTUXDRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60307628 | |
| Record name | 4-(4-Chlorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)pyridine | |
CAS RN |
5957-96-0 | |
| Record name | 5957-96-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193507 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-Chlorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


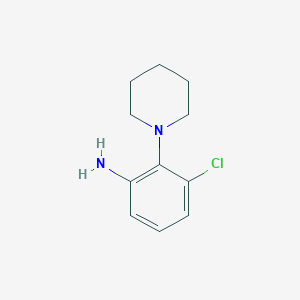
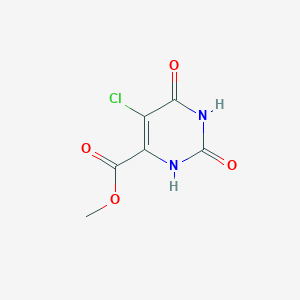
![N-[6-(prop-2-enoylamino)hexyl]prop-2-enamide](/img/structure/B1584377.png)
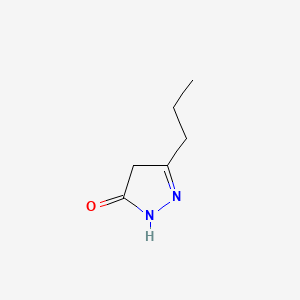
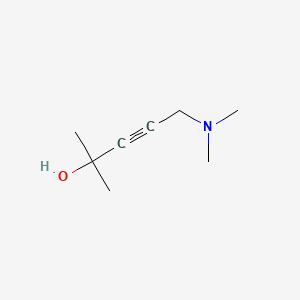
![(2R,3R,4S,5S,6R)-2-[4-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1584382.png)
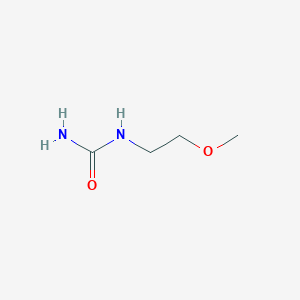
![4-Chlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1584385.png)
